FOXO4-DRI

senescence protein-protein interaction binding kinetics

Select this FOXO4-DRI for its unique D-retro-inverso architecture, which provides proteolytic stability and a ~50 nM binding affinity to p53—a 50,000-fold improvement over L-isoforms. This mechanism-driven performance, validated in IMR90 and TM3 Leydig cell models at 6.25–25 µM and dosed at 5 mg/kg i.p. in aged C57BL/6 mice to improve tissue microenvironment , ensures reproducible results. It is the definitive peptide-based, p53-pathway senolytic for comparative studies against BCL-2 family inhibitors like ABT-263.

Molecular Formula C228H388N86O64
Molecular Weight 5358 g/mol
Cat. No. B15582169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFOXO4-DRI
Molecular FormulaC228H388N86O64
Molecular Weight5358 g/mol
Structural Identifiers
InChIInChI=1S/C228H388N86O64/c1-16-115(9)174(308-201(361)145(70-76-171(331)332)295-207(367)155(109-316)304-180(340)119(13)276-210(370)158-58-38-92-311(158)216(376)147(71-77-172(333)334)298-196(356)132(47-23-27-81-232)284-192(352)137(53-33-87-264-224(249)250)290-203(363)149(98-114(7)8)303-214(374)176(121(15)319)310-181(341)126(233)96-112(3)4)212(372)277-120(14)177(337)280-141(66-72-162(234)321)200(360)306-157(111-318)209(369)309-175(116(10)17-2)213(373)302-148(97-113(5)6)204(364)293-144(69-75-170(329)330)185(345)274-117(11)178(338)299-150(99-122-62-64-124(320)65-63-122)205(365)307-156(110-317)208(368)294-143(68-74-164(236)323)199(359)301-152(101-165(237)324)183(343)272-106-169(328)279-151(100-123-103-269-127-43-19-18-42-125(123)127)202(362)275-118(12)179(339)300-153(102-166(238)325)206(366)291-138(54-34-88-265-225(251)252)193(353)288-139(55-35-89-266-226(253)254)197(357)305-154(108-315)184(344)271-104-167(326)270-105-168(327)278-129(44-20-24-78-229)186(346)297-146(57-37-91-268-228(257)258)215(375)313-94-40-60-160(313)218(378)314-95-41-61-161(314)217(377)312-93-39-59-159(312)211(371)296-140(56-36-90-267-227(255)256)195(355)287-134(50-30-84-261-221(243)244)190(350)286-136(52-32-86-263-223(247)248)194(354)292-142(67-73-163(235)322)198(358)289-135(51-31-85-262-222(245)246)191(351)285-133(49-29-83-260-220(241)242)189(349)283-131(46-22-26-80-231)188(348)282-130(45-21-25-79-230)187(347)281-128(48-28-82-259-219(239)240)182(342)273-107-173(335)336/h18-19,42-43,62-65,103,112-121,126,128-161,174-176,269,315-320H,16-17,20-41,44-61,66-102,104-111,229-233H2,1-15H3,(H2,234,321)(H2,235,322)(H2,236,323)(H2,237,324)(H2,238,325)(H,270,326)(H,271,344)(H,272,343)(H,273,342)(H,274,345)(H,275,362)(H,276,370)(H,277,372)(H,278,327)(H,279,328)(H,280,337)(H,281,347)(H,282,348)(H,283,349)(H,284,352)(H,285,351)(H,286,350)(H,287,355)(H,288,353)(H,289,358)(H,290,363)(H,291,366)(H,292,354)(H,293,364)(H,294,368)(H,295,367)(H,296,371)(H,297,346)(H,298,356)(H,299,338)(H,300,339)(H,301,359)(H,302,373)(H,303,374)(H,304,340)(H,305,357)(H,306,360)(H,307,365)(H,308,361)(H,309,369)(H,310,341)(H,329,330)(H,331,332)(H,333,334)(H,335,336)(H4,239,240,259)(H4,241,242,260)(H4,243,244,261)(H4,245,246,262)(H4,247,248,263)(H4,249,250,264)(H4,251,252,265)(H4,253,254,266)(H4,255,256,267)(H4,257,258,268)/t115-,116-,117-,118-,119-,120-,121+,126-,128+,129+,130+,131+,132-,133+,134+,135+,136+,137-,138-,139-,140+,141-,142+,143-,144-,145-,146+,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159?,160+,161?,174-,175-,176-/m1/s1
InChIKeyWVZCDZFJLXBWHG-QLCXAPFOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FOXO4-DRI Procurement Guide: D-Retro-Inverso Senolytic Peptide Targeting FOXO4-p53 Interaction


FOXO4-DRI (CAS 2460055-10-9) is a cell-permeable D-retro-inverso (DRI) peptide antagonist that blocks the interaction between forkhead box O4 (FOXO4) transcription factor and the tumor suppressor p53 [1]. As a senolytic agent, FOXO4-DRI selectively induces apoptosis in senescent cells by restoring p53-mediated apoptotic signaling while sparing non-senescent proliferating cells [2]. The peptide comprises 46 amino acids in D-configuration with a molecular weight of approximately 5358 Da (formula C₂₂₈H₃₈₈N₈₆O₆₄) and is supplied as a lyophilized powder with typical purity specifications exceeding 95–98% [3].

Why FOXO4-DRI Cannot Be Replaced by Generic L-Isoform Peptides or Alternative Senolytics


The procurement value of FOXO4-DRI is fundamentally tied to its D-retro-inverso stereochemical architecture, which confers both functional selectivity and proteolytic stability that are absent in conventional L-amino acid peptides [1]. Structural characterization reveals that FOXO4-DRI binds to the disordered p53 transactivation domain and forms a transiently folded complex distinct from the native FOXO4-p53 interaction [2]. This structural uniqueness manifests in two procurement-critical properties: (1) differential binding affinity to p53-DNA-binding domain versus native L-isoform peptides (Kd ~50 nM vs. ~2.5 mM), and (2) distinct p53 domain targeting specificity compared to CR3-based peptides such as ES2 [3][4]. Furthermore, FOXO4-DRI operates via p53 nuclear exclusion and subsequent BAX/caspase-3-mediated apoptosis, a mechanism distinct from BCL-2 family inhibition utilized by agents such as ABT-263 or dasatinib-quercetin combinations [5]. Substitution with generic FOXO inhibitors or L-isoform peptides would therefore invalidate both mechanistic specificity and quantitative performance in senescent cell clearance assays.

FOXO4-DRI Quantitative Differentiation Evidence: Comparator-Backed Performance Data


Binding Affinity Advantage: DRI Peptide vs. Native L-Isoform to p53-DNA-Binding Domain

FOXO4-DRI demonstrates substantially higher binding affinity to the p53-DNA-binding domain (p53-DBD) compared to the native L-amino acid FOXO4-derived peptide from which it was designed. Microscale thermophoresis (MST) measurements reveal that DRI binds to p53-DBD with a dissociation constant of approximately 50 nM, whereas the native L-isoform peptide exhibits Kd of approximately 2.5 mM under comparable conditions [1]. This represents a binding affinity enhancement of approximately 50,000-fold for the DRI peptide architecture.

senescence protein-protein interaction binding kinetics peptide engineering

Stereochemical Selectivity: DRI vs. L-Isoform Senescent Cell Cytotoxicity

The D-retro-inverso stereochemical configuration is essential for senescent cell cytotoxicity. In head-to-head viability assays on doxorubicin-induced senescent IMR90 fibroblasts, FOXO4-DRI produced concentration-dependent cell killing, whereas the identical peptide sequence in L-isoform (FOXO4-L) showed negligible cytotoxic activity across the same concentration range tested (6.25, 12.5, and 25 μM) [1]. An unrelated control peptide (FOXM1-DRI) also demonstrated no activity, confirming target specificity.

senolytic stereochemistry cytotoxicity selectivity index

Cross-Class Senolytic Efficacy Comparison: FOXO4-DRI vs. BCL-2 Inhibitor ABT-737

In direct comparative viability assays on doxorubicin-induced senescent IMR90 fibroblasts, FOXO4-DRI and the pan-BCL-2 inhibitor ABT-737 were tested under identical multi-dose fractionated treatment protocols. The selectivity index at 75% effect (SI₇₅) was calculated from non-regression analysis of dose-response curves for both compounds [1]. FOXO4-DRI demonstrated a distinct efficacy profile in repeated low-dose administration schedules.

senolytic apoptosis BCL-2 family comparative pharmacology

Selective Apoptosis Induction in Senescent Cells: p53-Dependent Selectivity Index

FOXO4-DRI selectively eliminates senescent cells while sparing non-senescent proliferating cells. In viability assays comparing senescent versus control IMR90 fibroblasts incubated with increasing concentrations of FOXO4-DRI, a selectivity index (SI₅₀) was calculated that reflects the difference in EC₅₀ values between the two cell populations using non-regression analysis [1]. The selective killing is p53-dependent, as shRNA-mediated p53 depletion abrogated FOXO4-DRI-induced cytotoxicity in senescent cells [1].

senescence apoptosis selectivity p53

In Vivo Functional Restoration: Chemotoxicity Reversal and Organ Function Improvement

In doxorubicin-treated mouse models of chemotherapy-induced senescence, FOXO4-DRI administration (5 mg/kg i.v., every other day for three doses) reversed multiple senescence-associated phenotypes. Quantitatively, FOXO4-DRI treatment reduced the percentage of liver cells exhibiting ≥10 FOXO4 foci, decreased IL-6-expressing liver cells, and normalized plasma AST and urea levels elevated by doxorubicin exposure [1]. In naturally aged mice (20–24 months C57BL/6), the same dosing regimen (5 mg/kg i.p., three doses) increased serum testosterone levels, elevated β-HSD and CYP11A1 protein expression, and reduced senescence markers including p53, p21, p16, and SASP cytokines IL-1β, IL-6, and TGF-β [2].

in vivo efficacy chemotoxicity senescence organ function

Technical Procurement Parameters: Purity and Molecular Characterization Specifications

FOXO4-DRI is commercially available with defined technical specifications that support reproducibility across experimental systems. Typical purity specifications by HPLC range from >95% to >98% [1]. The compound exhibits solubility in DMSO at concentrations up to 50 mg/mL (9.33 mM) with ultrasonic assistance [2], and is also soluble in aqueous solutions. The molecular formula is C₂₂₈H₃₈₈N₈₆O₆₄ with a molecular weight of approximately 5358.06 Da .

peptide characterization HPLC purity quality control procurement specifications

FOXO4-DRI Validated Research Applications: Evidence-Based Experimental Scenarios


Cellular Senescence Induction and Clearance Studies Requiring p53-Dependent Selectivity

Based on the selectivity index (SI₅₀) established in IMR90 fibroblast models [1], FOXO4-DRI is appropriate for experiments requiring differential elimination of senescent versus proliferating cell populations. The p53-dependent mechanism (confirmed by p53 shRNA abrogation of cytotoxicity) provides a defined genetic validation control. Researchers should use concentrations in the 6.25–25 μM range for in vitro applications, with 25 μM representing a validated effective concentration across multiple senescence induction models including doxorubicin-treated IMR90 and H₂O₂-induced senescent TM3 Leydig cells [1][2].

Chemotherapy-Induced Senescence and Toxicity Reversal in Murine Models

Validated dosing regimen: 5 mg/kg administered intravenously or intraperitoneally every other day for three total doses [1]. This schedule has demonstrated efficacy in reducing hepatic FOXO4 foci burden, normalizing plasma AST and urea levels, and improving body weight recovery in doxorubicin-exposed mice. Procurement should account for this multi-dose protocol when calculating total compound requirements per experimental cohort [1].

Age-Related Endocrine Dysfunction and Tissue Microenvironment Restoration Studies

In naturally aged C57BL/6 mouse models (20–24 months), FOXO4-DRI at 5 mg/kg i.p. (three doses, every other day) improved testicular microenvironment parameters, elevated serum testosterone, increased steroidogenic enzyme expression (β-HSD, CYP11A1), and reduced SASP cytokines (IL-1β, IL-6, TGF-β) [2]. This model provides a validated framework for studying age-related Leydig cell senescence and male late-onset hypogonadism interventions [2].

Comparative Senolytic Mechanism Studies Requiring Orthogonal Pathway Analysis

FOXO4-DRI operates via FOXO4-p53 interaction disruption and p53 nuclear exclusion, representing a mechanism distinct from BCL-2 family inhibition (ABT-263, ABT-737) and tyrosine kinase-targeted combinations (dasatinib + quercetin) [1][3]. Researchers designing comparative senolytic studies or investigating resistance mechanisms to specific senolytic classes should select FOXO4-DRI as the representative peptide-based p53-pathway senolytic for orthogonal pathway validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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